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molecular formula C7H11NO2 B1203741 4-Acryloylmorpholine CAS No. 5117-12-4

4-Acryloylmorpholine

Cat. No. B1203741
M. Wt: 141.17 g/mol
InChI Key: XLPJNCYCZORXHG-UHFFFAOYSA-N
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Patent
US04981853

Procedure details

A solution of morpholine (8.7 g, 0.1 mole) and triethylamine (15.3 ml, 0.1 mole) in ethyl ether (100 ml) was cooled to +5° C. A solution of acryloyl chloride (9.0 g, 0.10 mole) in 25 ml of ethyl ether was added dropwise over a 30 minute period, resulting in the formation of a white solid. An additional 100 ml of ethyl ether was added and the reaction stirred for 72 hours at room temperature. The white solid was filtered and washed well with ethyl ether. The ethyl ether wash and filtrate were combined and solvent removed, leaving an orange oil which was transferred to a 50 ml Erlenmeyer flask and dried overnight under nitrogen to yield 11.5 g of product. The structure was confirmed by NMR.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[C:14](Cl)(=[O:17])[CH:15]=[CH2:16]>C(OCC)C>[O:17]=[C:14]([N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1)[CH:15]=[CH2:16]

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
15.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred for 72 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in the formation of a white solid
FILTRATION
Type
FILTRATION
Details
The white solid was filtered
WASH
Type
WASH
Details
washed well with ethyl ether
WASH
Type
WASH
Details
The ethyl ether wash
CUSTOM
Type
CUSTOM
Details
solvent removed
CUSTOM
Type
CUSTOM
Details
leaving an orange oil which
CUSTOM
Type
CUSTOM
Details
dried overnight under nitrogen
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
O=C(C=C)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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